molecular formula C13H14O2S B13883460 2-[(4-Methoxyphenyl)methyl]-5-methylthiophen-3-ol

2-[(4-Methoxyphenyl)methyl]-5-methylthiophen-3-ol

Cat. No.: B13883460
M. Wt: 234.32 g/mol
InChI Key: XOBCNSSTTZHQLZ-UHFFFAOYSA-N
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Description

2-[(4-Methoxyphenyl)methyl]-5-methylthiophen-3-ol is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of a methoxyphenyl group and a methyl group attached to the thiophene ring, making it a unique and interesting molecule for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methoxyphenyl)methyl]-5-methylthiophen-3-ol can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of a thiophene derivative followed by reduction and substitution reactions. For instance, the reaction of 4-methoxybenzyl chloride with 5-methylthiophene-3-ol in the presence of a Lewis acid catalyst such as aluminum chloride can yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methoxyphenyl)methyl]-5-methylthiophen-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding alcohols or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, thiols, and various substituted thiophenes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(4-Methoxyphenyl)methyl]-5-methylthiophen-3-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-Methoxyphenyl)methyl]-5-methylthiophen-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Methoxyanilino)methyl]phenol
  • 2-[(4-Chlorophenyl)aminomethyl]-6-methoxyphenol
  • 2-(Anilinomethyl)phenol

Uniqueness

Compared to similar compounds, 2-[(4-Methoxyphenyl)methyl]-5-methylthiophen-3-ol stands out due to its unique combination of a methoxyphenyl group and a methylthiophene ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H14O2S

Molecular Weight

234.32 g/mol

IUPAC Name

2-[(4-methoxyphenyl)methyl]-5-methylthiophen-3-ol

InChI

InChI=1S/C13H14O2S/c1-9-7-12(14)13(16-9)8-10-3-5-11(15-2)6-4-10/h3-7,14H,8H2,1-2H3

InChI Key

XOBCNSSTTZHQLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)CC2=CC=C(C=C2)OC)O

Origin of Product

United States

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